molecular formula C7H8N2O B12875806 5H-Oxazolo[3,2-A]pyridin-5-amine CAS No. 201532-32-3

5H-Oxazolo[3,2-A]pyridin-5-amine

Cat. No.: B12875806
CAS No.: 201532-32-3
M. Wt: 136.15 g/mol
InChI Key: JWJKCKRPCURFKJ-UHFFFAOYSA-N
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Description

5H-Oxazolo[3,2-A]pyridin-5-amine is a bicyclic heterocyclic compound comprising an oxazole ring fused to a pyridine scaffold, with an amine group at the 5-position.

Properties

CAS No.

201532-32-3

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

5H-[1,3]oxazolo[3,2-a]pyridin-5-amine

InChI

InChI=1S/C7H8N2O/c8-6-2-1-3-7-9(6)4-5-10-7/h1-6H,8H2

InChI Key

JWJKCKRPCURFKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(N2C=COC2=C1)N

Origin of Product

United States

Preparation Methods

Cyclization of N-Phenacyl-2-pyridones

A classical and effective method involves the cyclization of N-phenacyl-2-pyridones, which are prepared by phenacylation of 2-pyridones. This method is well-documented for related oxazolo[3,2-a]pyridine derivatives and can be adapted for the 5-amine derivative.

  • Step 1: Phenacylation of 5-amino-2-pyridone
    The 5-amino-2-pyridone is reacted with phenacyl bromide in the presence of a base (e.g., sodium hydroxide in methanol) to yield N-phenacyl-5-amino-2-pyridone.

    • Reaction conditions: reflux in methanol for 1.5–2 hours.
    • Yields: 40–78%.
    • Monitoring: Thin-layer chromatography (TLC) with appropriate solvent systems.
  • Step 2: Cyclodehydration to form oxazolo[3,2-a]pyridinium salts
    The N-phenacyl derivative undergoes cyclodehydration in concentrated sulfuric acid, often with perchloric acid addition, to form the oxazolo[3,2-a]pyridinium salt intermediate.

    • Conditions: Stirring in concentrated H2SO4 for 20–25 hours, followed by addition of HClO4 and precipitation in anhydrous diethyl ether.
    • Yields: 95–98%.
  • Step 3: Conversion to 5-amine derivative
    The oxazolo[3,2-a]pyridinium salt is reacted with ammonia or primary amines in anhydrous solvents (e.g., acetonitrile) at elevated temperatures (around 60 °C) to open the pyridine ring and introduce the amino group at the 5-position.

    • Reaction time: 10 hours or more depending on amine type.
    • Yields: 55–74% for primary amines.

Another approach involves the use of multicomponent reactions combining alkoxyallenes, nitriles, and carboxylic acids to form β-methoxy-β-ketoenamides, which can be cyclized to oxazolo[3,2-a]pyridine derivatives. Subsequent functional group manipulations, including hydroboration and oxidative work-up, allow for the introduction of amino functionalities.

  • This method is useful for synthesizing enantiopure hydroxylated oxazolo[3,2-a]pyridine derivatives, which can be further converted to amino derivatives by reductive or substitution reactions.
  • The key step is a [3 + 3] cyclization of lithiated alkoxyallenes with nitrone precursors, followed by hydroboration and auxiliary removal to yield the target compound.

Acid-Promoted Intramolecular Cyclization of 2-(2,2-Dimethoxyethoxy)pyridines

A more recent method involves acid-promoted intramolecular cyclization of 2-(2,2-dimethoxyethoxy)pyridines to form oxazoline[3,2-a]pyridinium intermediates, which can be converted to N-substituted oxazolo[3,2-a]pyridines.

  • General procedure:

    • Dissolve 2-(2,2-dimethoxyethoxy)pyridine in toluene, add acid (e.g., trifluoroacetic acid), and heat at 50 °C for several hours.
    • After cooling, add amines to the reaction mixture and stir overnight at room temperature.
    • Purify products by silica gel chromatography.
  • This method allows for the introduction of amino substituents at various positions, including the 5-position, by selecting appropriate amines and reaction conditions.

Method Key Steps Reaction Conditions Yield Range (%) Notes
N-Phenacylation and Cyclodehydration Phenacylation → Cyclodehydration → Amination Reflux in MeOH; H2SO4 cyclization; amine reaction at 60 °C 40–78 (phenacylation), 95–98 (cyclization), 55–74 (amination) Classical, high yield, well-established
Multicomponent Alkoxyallene Cyclization [3+3] Cyclization → Hydroboration → Auxiliary removal Lithiation, hydroboration, oxidation Moderate to good Enables enantiopure derivatives
Acid-Promoted Intramolecular Cyclization Cyclization of dimethoxyethoxy pyridines → Amine substitution 50 °C in toluene, acid catalysis Moderate Flexible for N-substitution, mild conditions
  • The N-phenacylation route is the most documented and reliable for preparing 5-substituted oxazolo[3,2-a]pyridines, including the 5-amine derivative, with high purity and yield.
  • Multicomponent reactions provide access to enantiopure derivatives but may require more steps and careful control of stereochemistry.
  • Acid-promoted cyclization methods offer a versatile platform for introducing various amino substituents under relatively mild conditions, facilitating structural diversity.
  • Reaction yields and product purities depend significantly on the choice of amine, solvent, and temperature, with primary amines generally giving better yields than secondary or bulky amines.
  • Avoidance of water during cyclization steps is critical to prevent hydrolytic cleavage and side reactions, especially in nitro-substituted analogs.

The preparation of 5H-Oxazolo[3,2-a]pyridin-5-amine is effectively achieved through cyclization of N-phenacyl-5-amino-2-pyridones followed by nucleophilic substitution with ammonia or primary amines. Alternative methods involving multicomponent reactions and acid-promoted cyclizations provide additional synthetic routes with potential for stereochemical control and functional group diversity. Selection of the method depends on the desired purity, yield, and structural requirements.

Chemical Reactions Analysis

5H-Oxazolo[3,2-A]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5H-Oxazolo[3,2-A]pyridin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5H-Oxazolo[3,2-A]pyridin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins .

Comparison with Similar Compounds

Structural Features

The following table highlights structural differences between 5H-Oxazolo[3,2-A]pyridin-5-amine and related bicyclic amines:

Compound Name Core Structure Key Substituents/Features Evidence Source
5H-Oxazolo[3,2-A]pyridin-5-amine Oxazole + pyridine fusion 5-position amine, oxygen in oxazole -
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine Pyrazole + pyridine fusion 5-position amine, methyl groups at 1,3-positions
1H-Pyrazolo[4,3-b]pyridin-5-amine Pyrazole + pyridine fusion 5-position amine, different ring junction (4,3-b)
Spiro compound (8QV) Benzopyrano-pyridine-oxazole spiro 2'-amine, propynylpyridine substituent
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]... Isoxazole + pyridine Chloro, trifluoromethyl groups, carboxylic acid

Key Observations :

  • Ring Systems: The oxazole-pyridine fusion in the target compound contrasts with pyrazole-pyridine systems (e.g., ), which lack oxygen but contain additional nitrogen atoms.
  • Substituents : Electron-withdrawing groups (e.g., trifluoromethyl in ) or bulky substituents (e.g., spiro systems in ) alter solubility and steric interactions.
  • Amine Position : All compounds feature amines at strategic positions (e.g., 5-position), but ring junction variations (e.g., 3,2-A vs. 4,3-b) influence molecular geometry .

Physical and Electronic Properties

Property 5H-Oxazolo[3,2-A]pyridin-5-amine Pyrazolo-Pyridines () Spiro Compound ()
Polarity Moderate (oxygen in oxazole) Lower (no oxygen) High (complex structure)
Aromaticity High (pyridine + oxazole) High (pyridine + pyrazole) Moderate (disrupted by spiro)
Solubility Likely polar aprotic solvents Varies with substituents Low (bulky groups)

Biological Activity

5H-Oxazolo[3,2-A]pyridin-5-amine is a heterocyclic compound belonging to the oxazole family, characterized by its molecular formula C7H8N2OC_7H_8N_2O and a molecular weight of 136.15 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of 5H-Oxazolo[3,2-A]pyridin-5-amine, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 5H-Oxazolo[3,2-A]pyridin-5-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Research indicates that the compound may interact with nucleic acids or proteins, potentially modulating signaling pathways related to inflammation and cancer progression.

Biological Activity Overview

The biological activities of 5H-Oxazolo[3,2-A]pyridin-5-amine can be summarized as follows:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains; specific mechanisms are under investigation.
Anticancer Shows promise in inhibiting cancer cell proliferation; further studies required to elucidate mechanisms.
Enzyme Inhibition Potential inhibitor of specific enzymes involved in metabolic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of 5H-Oxazolo[3,2-A]pyridin-5-amine is crucial for enhancing its biological efficacy. The structural features that influence its activity include:

  • Substituents on the Oxazole Ring : Modifications at various positions can enhance or diminish biological activity.
  • Amino Group Positioning : The position of the amino group on the pyridine ring significantly affects binding affinity to target proteins.
  • Hydrophobic Interactions : The presence of hydrophobic groups can improve membrane permeability and bioavailability.

Case Studies

Several studies have investigated the biological activity of 5H-Oxazolo[3,2-A]pyridin-5-amine:

  • Antimicrobial Activity Study :
    • A study screened various derivatives for antimicrobial properties against common pathogens. Results indicated that certain derivatives exhibited significant activity with minimum inhibitory concentrations (MIC) below 10 µM against Staphylococcus aureus and Escherichia coli .
  • Anticancer Efficacy :
    • In vitro studies demonstrated that 5H-Oxazolo[3,2-A]pyridin-5-amine derivatives inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 1 to 10 µM. Further investigation into the apoptotic mechanisms revealed activation of caspase pathways .
  • Enzyme Inhibition Assays :
    • The compound was evaluated for its ability to inhibit ribonucleotide reductase, an essential enzyme for DNA synthesis in cancer cells. Certain analogs displayed IC50 values in the low micromolar range, indicating potential therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5H-oxazolo[3,2-a]pyridin-5-amine, and how can structural purity be validated?

  • Methodological Answer : A one-pot synthesis strategy involving cyclization of intermediates (e.g., amidine hydrochlorides or hydroxy-formimidamide derivatives) in solvents like THF or dioxane is frequently employed. Post-synthesis, purity is confirmed via 1H/13C NMR spectroscopy to identify characteristic signals (e.g., amine protons, oxazole ring protons) and LC-MS to verify molecular weight. Crystallographic data for derivatives (e.g., planar triazolopyridine analogs) can further validate structural integrity .

Q. How do spectroscopic techniques differentiate 5H-oxazolo[3,2-a]pyridin-5-amine from its regioisomers?

  • Methodological Answer : 2D NMR (COSY, HSQC) resolves overlapping signals by correlating adjacent protons and carbons. For example, the amine group at the 5-position shows distinct coupling patterns compared to substituents at other positions. IR spectroscopy identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹), while X-ray crystallography provides definitive bond-length and angle data to distinguish regioisomers .

Q. What solvents and catalysts optimize cyclization during oxazolo-pyridine synthesis?

  • Methodological Answer : Cyclization with TFAA (trifluoroacetic anhydride) or POCl3 under reflux (100–110°C) in aprotic solvents (e.g., dioxane) minimizes side reactions. Catalytic bases like Et3N improve yields by neutralizing HCl byproducts. Solvent-free conditions under ultrasonication (e.g., for pyrazolo derivatives) may enhance reaction efficiency .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of 5H-oxazolo[3,2-a]pyridin-5-amine derivatives?

  • Methodological Answer : TD-DFT calculations simulate UV-vis spectra by analyzing HOMO-LUMO transitions. For example, the HOMO of oxazolo-phenoxazine analogs localizes on the oxazole nucleus, while the LUMO involves substituents at the 2-position. Such models guide the design of fluorescent or bioactive derivatives by tuning electron-donating/withdrawing groups .

Q. What strategies resolve contradictions in reported bioactivity data for oxazolo-pyridine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., acetylcholinesterase inhibition) are addressed via structure-activity relationship (SAR) studies comparing substituent effects. Molecular docking identifies binding modes in enzyme active sites (e.g., human AChE substrate domain), while in vitro assays under standardized conditions (e.g., 20-min incubation with gentle shaking) reduce variability .

Q. How does regioselectivity in electrophilic substitution impact functionalization of the oxazolo-pyridine core?

  • Methodological Answer : Regioselectivity is influenced by electron density distribution. For example, C-2 and C-7 positions in oxazolo-phenoxazines are more reactive toward electrophiles due to resonance stabilization. Hammett plots or Hirshfeld charge analysis quantify substituent effects, guiding selective modifications (e.g., sulfonation or halogenation) .

Q. What analytical approaches determine the stability of 5H-oxazolo[3,2-a]pyridin-5-amine under varying pH and temperature?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) monitor degradation via HPLC-UV . pH-rate profiling identifies labile bonds (e.g., hydrolytic cleavage of the oxazole ring in acidic conditions). Solid-state stability is assessed using DSC/TGA to detect polymorphic transitions or decomposition .

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